molecular formula C17H16O10S2 B1240088 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-

1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-

Cat. No.: B1240088
M. Wt: 444.4 g/mol
InChI Key: XNXJTMYPDIHLNJ-ZPUQHVIOSA-N
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Preparation Methods

The synthesis of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves several steps, typically starting with the preparation of the core benzene triol structure. The synthetic route includes the following steps:

    Formation of the benzene triol core: This involves the hydroxylation of benzene derivatives under controlled conditions.

    Introduction of the ethenesulfonyl groups: This step involves the reaction of the benzene triol with ethenesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include quinones, dihydroxy derivatives, and substituted sulfonyl compounds.

Scientific Research Applications

1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the sulfonyl groups may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- can be compared with other similar compounds, such as:

    5-((1E)-2-(((1E)-2-(3,4,5-trihydroxyphenyl)ethenesulfonyl)methanesulfonyl)ethenyl)benzene-1,2,3-triol: Shares a similar structure but may differ in the position or number of hydroxyl groups.

    Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Quinones: Oxidized derivatives of benzene triols with distinct chemical properties.

1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- is unique due to its specific combination of hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16O10S2

Molecular Weight

444.4 g/mol

IUPAC Name

5-[(E)-2-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]sulfonylmethylsulfonyl]ethenyl]benzene-1,2,3-triol

InChI

InChI=1S/C17H16O10S2/c18-12-5-10(6-13(19)16(12)22)1-3-28(24,25)9-29(26,27)4-2-11-7-14(20)17(23)15(21)8-11/h1-8,18-23H,9H2/b3-1+,4-2+

InChI Key

XNXJTMYPDIHLNJ-ZPUQHVIOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/S(=O)(=O)CS(=O)(=O)/C=C/C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C(=C2)O)O)O

Synonyms

DCM 205
DCM-205
DCM205

Origin of Product

United States

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